- Diarylamines as ErbB inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Cas no 937265-83-3 (ARRY-380 analog)
ARRY-380 analog Chemical and Physical Properties
Names and Identifiers
-
- ARRY-380
- 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
- 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
- ARRY 380
- HER2-Inhibitor-1
- ARRY380 analog
- CS-0484
- UNII-H32S1659ED
- ARRY-380 analog
- 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine (ACI)
- ARRY 382
- ARRY382
- NCGC00346672-01
- BCP02833
- CHEMBL4303303
- HMS3656B04
- HER2 Inhibitor 1
- N-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- BDBM185146
- S(-)-BZM
- SW220244-1
- Discontinued. Please see B802801
- MS-30296
- 6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)-N-(3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}phenyl)quinazolin-4-amine
- DTXSID00239555
- CCG-270092
- 4-quinazolinamine, 6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-n-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-
- BCP9000319
- 4-QUINAZOLINAMINE, 6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)-N-(3-METHYL-4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)PHENYL)-
- H32S1659ED
- s2752
- AKOS026750520
- BRD-K89709433-001-02-8
- EX-A1261
- DB-352332
- Q27279578
- SDCCGSBI-0654460.P001
- J-519597
- AC-32039
- NCGC00346672-06
- SCHEMBL10169911
- SB16599
- HY-10531
- 937265-83-3
- N-(4-((1,2,4)triazolo(1,5-a)pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
-
- MDL: MFCD22420817
- Inchi: 1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
- InChI Key: QVMNYGOVNWWFKF-UHFFFAOYSA-N
- SMILES: O=S(CCNCC1=CC=C(C2C=C3C(N=CN=C3NC3C=C(C)C(OC4=CC5N(N=CN=5)C=C4)=CC=3)=CC=2)O1)(C)=O
Computed Properties
- Exact Mass: 569.18500
- Monoisotopic Mass: 569.18452354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 41
- Rotatable Bond Count: 10
- Complexity: 954
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 145Ų
Experimental Properties
- Density: 1.43
- PSA: 144.92000
- LogP: 6.45570
ARRY-380 analog Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ARRY-380 analog Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126334-10mg |
ARRY-380 |
937265-83-3 | ≥98% | 10mg |
¥2011.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126334-1mg |
ARRY-380 |
937265-83-3 | ≥98% | 1mg |
¥350.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126334-50mg |
ARRY-380 |
937265-83-3 | ≥98% | 50mg |
¥7436.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126334-5mg |
ARRY-380 |
937265-83-3 | ≥98% | 5mg |
¥1225.90 | 2023-09-04 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2518-2 mg |
ARRY380 |
937265-83-3 | 99.09% | 2mg |
¥810.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2518-5 mg |
ARRY380 |
937265-83-3 | 99.09% | 5mg |
¥1200.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2518-10 mg |
ARRY380 |
937265-83-3 | 99.09% | 10mg |
¥1920.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2518-50 mg |
ARRY380 |
937265-83-3 | 99.09% | 50mg |
¥7565.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2518-100 mg |
ARRY380 |
937265-83-3 | 99.09% | 100MG |
¥13005.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021545-1mg |
ARRY-380 analog |
937265-83-3 | 99% | 1mg |
¥416 | 2024-05-20 |
ARRY-380 analog Production Method
Production Method 1
ARRY-380 analog Preparation Products
ARRY-380 analog Suppliers
ARRY-380 analog Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ARRY-380 analog
Recent Advances in ARRY-380 Analog and Compound 937265-83-3: A Research Briefing
The ARRY-380 analog, a derivative of the well-known HER2/EGFR inhibitor ARRY-380, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, along with the structurally related molecule 937265-83-3, represents a promising avenue for targeted cancer therapies. Recent studies have focused on optimizing their pharmacokinetic properties and enhancing their efficacy against resistant tumor phenotypes.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that the ARRY-380 analog exhibits improved blood-brain barrier penetration compared to its parent compound, making it particularly valuable for treating HER2-positive brain metastases. The study utilized in vitro blood-brain barrier models and in vivo xenograft experiments to validate these findings. Notably, the analog maintained its potent inhibitory activity against HER2 while showing reduced off-target effects.
Parallel research on compound 937265-83-3 has revealed its unique mechanism of action as a dual inhibitor of both HER2 and PI3K pathways. A recent Nature Communications paper (2024) detailed its ability to overcome lapatinib resistance in breast cancer cell lines through this dual-targeting approach. Structural analysis showed that 937265-83-3 binds to an allosteric site on HER2, distinct from the ATP-binding pocket targeted by traditional inhibitors.
Clinical development of these compounds has progressed significantly. Phase I trials for the ARRY-380 analog (NCT identifier: NCT05238493) reported favorable safety profiles with dose-dependent tumor regression in HER2-amplified cancers. Meanwhile, 937265-83-3 has entered preclinical development for combination therapies with CDK4/6 inhibitors, showing synergistic effects in ER+/HER2+ breast cancer models.
From a chemical perspective, both compounds feature optimized quinazoline cores with novel substitutions at the 4-position (for ARRY-380 analog) and a unique sulfonamide linkage (in 937265-83-3). These modifications contribute to their enhanced selectivity and metabolic stability, as confirmed by recent ADMET profiling studies using human liver microsomes.
Future research directions include exploring these compounds' potential in other cancer types with HER2 alterations and developing companion diagnostics to identify patient populations most likely to benefit from treatment. The ongoing optimization of formulation strategies, particularly for improving the oral bioavailability of 937265-83-3, represents another critical area of investigation.
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